molecular formula C15H18N4O2S B7630778 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B7630778
M. Wt: 318.4 g/mol
InChI Key: NAHBDOVBXNRMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, also known as DBU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBU is a urea derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to act on multiple targets within cells. It has been shown to inhibit the activity of enzymes involved in cell proliferation and to induce apoptosis, or programmed cell death, in cancer cells. 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea exhibits a range of biochemical and physiological effects, including antiproliferative, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative stress in cells. Additionally, 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been found to modulate the expression of genes involved in cell cycle regulation and to induce cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its diverse range of biochemical and physiological effects make it a useful compound for studying various disease states. However, one limitation of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is its potential toxicity, particularly at high doses. Careful consideration should be given to dosage and administration when conducting experiments with 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.

Future Directions

There are several potential future directions for research on 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of novel drug formulations that incorporate 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea and to identify its molecular targets within cells. Finally, investigations into the potential toxicity and side effects of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea are necessary for the safe and effective use of this compound in clinical settings.

Synthesis Methods

The synthesis of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 2,3-dihydro-1-benzofuran-3-ylacetic acid with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with urea to yield 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.

Scientific Research Applications

1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to exhibit antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-13-18-19-15(22-13)17-14(20)16-9(2)11-8-21-12-7-5-4-6-10(11)12/h4-7,9,11H,3,8H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHBDOVBXNRMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC(C)C2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

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